Tinnevellin glucoside

概要

説明

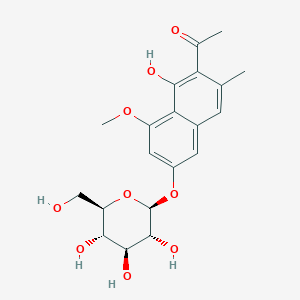

チネベリングルコシドは、植物センナ(Cassia senna)の葉と莢から単離された天然のナフタレン配糖体化合物ですチネベリングルコシドの化学式はC20H24O9であり、分子量は408.4 g/molです .

科学的研究の応用

Tinnevellin glucoside has been extensively studied for its applications in various fields:

Chemistry: It is used as a marker for the authentication of Senna drugs and for quality control in herbal medicine.

Biology: It has been studied for its potential antioxidant and antimicrobial properties.

Medicine: this compound is used in laxative formulations due to its ability to stimulate bowel movements.

Industry: It is used in the production of natural health products and supplements.

作用機序

チネベリングルコシドの作用機序には、さまざまな分子標的と経路との相互作用が含まれます。

緩下作用: チネベリングルコシドは、腸の平滑筋を刺激し、腸の動きを増加させます。

抗酸化作用: チネベリングルコシドは、フリーラジカルを捕捉し、酸化ストレスを軽減します。

類似化合物:

センノシド: センノシドもセンナ(Cassia senna)から誘導され、緩下作用が類似しています。

独自性: チネベリングルコシドは、特定の配糖体結合と、ヒドロキシル基とメトキシ基の両方の存在によって特徴付けられ、その独自の生物学的活性と化学的特性に貢献しています .

生化学分析

Biochemical Properties

It is known that it is a naphthalene glycoside, which suggests that it may interact with various enzymes, proteins, and other biomolecules in the body

Cellular Effects

The cellular effects of Tinnevellin glucoside are not well-documented. It is known that naphthalene glycosides, the group of compounds to which this compound belongs, can have various effects on cells. These effects can include influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not easily degrade

準備方法

合成経路と反応条件: チネベリングルコシドは、通常、p-クレゾールとイソブテンの水素化を含む一連の化学反応によって合成されます。 詳細な調製方法には、ケトン-アルコール交換や水素化などのいくつかのステップが含まれます .

工業的生産方法: チネベリングルコシドの工業生産には、センナ(Cassia senna)の葉と莢から化合物を抽出することが含まれます。 このプロセスには、水アルコール抽出に続いて、液体クロマトグラフィー質量分析(LC-MS)や核磁気共鳴(NMR)分光法などのクロマトグラフィー技術を用いた精製が含まれます .

化学反応の分析

反応の種類: チネベリングルコシドは、以下を含むさまざまな化学反応を起こします。

酸化: チネベリングルコシドは、酸化されてさまざまな誘導体に変換されます。

還元: 還元反応は、チネベリングルコシドの官能基を修飾することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主な生成物: これらの反応から生成される主な生成物には、チネベリングルコシドのさまざまな酸化誘導体、還元誘導体、および置換誘導体が含まれます .

4. 科学研究における用途

チネベリングルコシドは、さまざまな分野における用途について広範囲にわたって研究されてきました。

類似化合物との比較

Sennosides: These are also derived from Cassia senna and have similar laxative properties.

Anthraquinones: These compounds share structural similarities and biological activities with tinnevellin glucoside.

Uniqueness: this compound is unique due to its specific glycosidic linkage and the presence of both hydroxyl and methoxy groups, which contribute to its distinct biological activities and chemical properties .

生物活性

Tinnevellin glucoside is a naphthalene glycoside primarily isolated from the leaves and pods of Cassia angustifolia, commonly known as Tinnevelly senna. This compound has garnered interest due to its potential biological activities, particularly in the context of traditional medicine as a laxative. This article provides a comprehensive overview of the biological activity of this compound, including its biochemical properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique glycosidic linkage, which contributes to its distinct biological activities. It belongs to a broader class of naphthalene glycosides, which are known for their diverse pharmacological effects. The compound can be represented chemically as follows:

- Chemical Formula : CHO

- Molecular Weight : 304.29 g/mol

Target and Mode of Action

This compound acts primarily through its laxative properties. It is known to stimulate bowel movements by enhancing intestinal motility and increasing water content in the intestines. The compound's mechanism involves:

- Stimulation of Intestinal Motility : By interacting with specific receptors in the gut, it promotes peristalsis.

- Increase in Luminal Water Content : This effect helps soften stool, facilitating easier passage.

The hydroalcoholic extract containing this compound has been shown to influence various biochemical pathways, including those related to cell signaling and metabolism .

Laxative Effects

The primary application of this compound is as a laxative agent. Research indicates that it can effectively stimulate bowel movements, making it a popular choice in herbal medicine formulations .

Antioxidant and Antimicrobial Properties

This compound has also been studied for its potential antioxidant and antimicrobial activities:

- Antioxidant Activity : In vitro studies suggest that naphthalene glycosides may scavenge free radicals, thereby reducing oxidative stress in cells.

- Antimicrobial Activity : Preliminary research indicates that extracts containing this compound exhibit antimicrobial properties against various pathogens .

Anticancer Potential

Emerging studies have explored the anticancer effects of compounds derived from Cassia angustifolia, including this compound. A study highlighted its moderate activity against human liver cancer (Hep G2) and breast cancer (MCF-7) cell lines, with IC50 values indicating potential for further investigation .

Stability and Quality Control

Research has demonstrated that this compound's stability can be enhanced through specific extraction and formulation techniques. For instance, spray-drying methods have been shown to improve the stability of extracts containing this compound, making them more suitable for pharmaceutical applications .

Comparative Analysis with Similar Compounds

| Compound | Source | Biological Activity |

|---|---|---|

| This compound | Cassia angustifolia | Laxative, Antioxidant |

| Sennosides | Cassia senna | Laxative |

| Anthraquinones | Various | Laxative, Potential Carcinogenic Effects |

This table summarizes the biological activities of this compound in comparison with other compounds derived from senna plants.

特性

IUPAC Name |

1-[1-hydroxy-8-methoxy-3-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalen-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O9/c1-8-4-10-5-11(6-12(27-3)15(10)17(24)14(8)9(2)22)28-20-19(26)18(25)16(23)13(7-21)29-20/h4-6,13,16,18-21,23-26H,7H2,1-3H3/t13-,16-,18+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEZDDTIDMGTSLT-CZNQJBLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=CC(=C2C(=C1C(=O)C)O)OC)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=CC(=CC(=C2C(=C1C(=O)C)O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30230272 | |

| Record name | Ethanone, 1-(6-(beta-D-glucopyranosyloxy)-1-hydroxy-8-methoxy-3-methyl-2-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30230272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80358-06-1 | |

| Record name | Ethanone, 1-(6-(beta-D-glucopyranosyloxy)-1-hydroxy-8-methoxy-3-methyl-2-naphthalenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080358061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(6-(beta-D-glucopyranosyloxy)-1-hydroxy-8-methoxy-3-methyl-2-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30230272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Tinnevellin glucoside in differentiating between types of Senna?

A1: this compound serves as a valuable chemical marker in differentiating between Senna species. While both Alexandrian Senna ( Cassia senna) and Tinnevelly Senna (Cassia angustifolia) contain various anthraquinone glycosides, this compound is exclusively found in Tinnevelly Senna []. This distinction is crucial for quality control in herbal medicine and pharmaceutical applications, ensuring the correct species is being utilized.

Q2: Can you explain the role of this compound and other compounds in identifying different parts of Senna used in herbal teas?

A2: Research has shown that the presence and quantity of specific compounds, including this compound, can help determine the origin of Senna material in herbal teas []. For instance, while sennosides A and B are found in various Senna species, the detection of this compound alongside these sennosides would strongly indicate the presence of Tinnevelly Senna. Moreover, the relative amounts of this compound and another marker compound, isorhamnetin-3-O-gentiobioside, can further suggest whether the tea contains primarily leaves or other plant parts. This highlights the importance of chemical analysis in ensuring the quality and authenticity of herbal products.

Q3: What analytical techniques are effective for identifying and quantifying this compound in plant material?

A3: High-performance liquid chromatography (HPLC) has proven to be a reliable method for both identifying and quantifying this compound in Senna samples [, ]. This technique allows for the separation and detection of different compounds within a complex mixture, like plant extracts. Researchers have developed specific HPLC methods utilizing specific columns (e.g., RP C18) and solvent gradients to effectively isolate and quantify this compound. This quantitative analysis is essential not only for species differentiation but also for understanding the potential pharmacological activity of Senna preparations.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。